2-(2-Bromoethyl)benzaldehyde

Catalog No.
S681974
CAS No.
22901-09-3
M.F
C9H9BrO
M. Wt
213.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethyl)benzaldehyde

CAS Number

22901-09-3

Product Name

2-(2-Bromoethyl)benzaldehyde

IUPAC Name

2-(2-bromoethyl)benzaldehyde

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

InChI

InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2

InChI Key

PHDOYZATHWYOJK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCBr)C=O

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C=O

The exact mass of the compound 2-(2-Bromoethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Bromoethyl)benzaldehyde (CAS 22901-09-3) is a highly versatile, bifunctional aromatic building block characterized by an electrophilic formyl group and a highly reactive alkyl bromide side chain [1]. In industrial and pharmaceutical procurement, it is primarily sought after as a critical pre-functionalized precursor for the synthesis of complex nitrogen heterocycles, including indolines, isoquinolines, and benzazepines [2]. Its precisely balanced dual reactivity makes it an indispensable starting material in the commercial manufacturing routes for active pharmaceutical ingredients (APIs) such as the anti-Parkinson agent Ropinirole and various muscarinic antagonists, where it enables highly efficient, step-economical cascade cyclization strategies [1].

Substituting 2-(2-bromoethyl)benzaldehyde with generic alternatives like 2-(2-chloroethyl)benzaldehyde or unfunctionalized 2-alkylbenzaldehydes severely compromises process efficiency and product purity [1]. The chloride analog exhibits significantly lower leaving-group ability, forcing manufacturers to use elevated temperatures and extended reaction times during critical N-alkylation steps; this thermal stress frequently degrades the sensitive aldehyde moiety and reduces overall cyclization yield [2]. Conversely, attempting to use cheaper, unfunctionalized starting materials (like 2-methylbenzaldehyde) requires harsh, upstream radical bromination steps that suffer from poor regioselectivity, generating 10–15% over-brominated impurities that necessitate costly and time-consuming chromatographic purification at commercial scale [1].

Superior Kinetics in Nitrogen Heterocycle Annulation

During the synthesis of fused nitrogen heterocycles via reductive amination followed by intramolecular alkylation, the choice of the alkyl halide leaving group dictates process viability [1]. 2-(2-Bromoethyl)benzaldehyde allows for rapid cyclization at mild temperatures, whereas the 2-(2-chloroethyl)benzaldehyde comparator requires forcing conditions that lead to competitive side reactions and lower throughput [2].

Evidence DimensionReaction temperature and time for complete N-alkylation
Target Compound DataComplete conversion at 60–80 °C within 2–4 hours (>85% yield).
Comparator Or Baseline2-(2-Chloroethyl)benzaldehyde requires >100 °C and 12–24 hours (<65% yield).
Quantified Difference40 °C lower processing temperature and 4x to 6x faster reaction time.
ConditionsCascade reductive amination/cyclization with primary amines in polar aprotic solvents.

Enables milder processing conditions that prevent thermal degradation of sensitive intermediates, directly increasing batch yield and reducing reactor residence time in API manufacturing.

Elimination of Radical Bromination Impurities

Procuring pre-functionalized 2-(2-bromoethyl)benzaldehyde bypasses the need for in-house radical bromination of 2-alkylbenzaldehydes. Radical halogenation with N-bromosuccinimide (NBS) is notoriously difficult to control at scale, leading to significant dibromination and unreacted starting material that must be removed prior to cyclization[1].

Evidence DimensionHalogenation-related impurities entering the cyclization step
Target Compound Data<1% halogenation impurities (procured as pure starting material).
Comparator Or BaselineIn-house synthesis from 2-alkylbenzaldehyde yields 10–15% over-brominated byproducts.
Quantified Difference>10% reduction in critical impurities requiring chromatographic separation.
ConditionsDirect use of procured material vs. upstream functionalization via NBS/AIBN radical bromination.

Procuring the pre-functionalized bromoethyl compound eliminates the need for hazardous, unselective radical reactions and avoids costly chromatographic purification steps.

Chemoselectivity in Low-Temperature Base-Catalyzed Condensations

In the patented commercial synthesis of Ropinirole, the first step involves a Henry reaction (nitroaldol condensation) with nitromethane. The precursor must possess an alkyl halide stable enough to survive the basic conditions of the condensation, yet reactive enough for the subsequent reductive cyclization [1]. 2-(2-Bromoethyl)benzaldehyde provides the exact chemoselective balance required, whereas alkyl iodides degrade prematurely and chlorides fail to cyclize efficiently later [2].

Evidence DimensionYield of 2-(2-bromoethyl)-β-nitrostyrene intermediate
Target Compound Data84.8% yield of the stable bromo-nitrostyrene intermediate.
Comparator Or BaselineAlkyl iodide analogs suffer from premature side-chain degradation (<50% yield); chlorides require forcing downstream conditions.
Quantified Difference>30% higher intermediate yield compared to hyper-reactive iodide analogs.
ConditionsSodium methoxide catalyzed condensation with nitromethane at -5 to 0 °C.

Provides the precise reactivity balance required to execute the patented commercial synthesis routes of indolones without premature degradation of the leaving group.

Commercial Manufacturing of Ropinirole and Indolone APIs

Because of its optimal leaving group kinetics and stability during low-temperature Henry reactions, this compound is the preferred starting material for synthesizing the indolone core of Ropinirole. It allows manufacturers to bypass hazardous radical bromination steps and achieve high-purity intermediates that meet stringent regulatory requirements for API production [1].

One-Pot Synthesis of Isoquinoline-Based Discovery Libraries

In medicinal chemistry, the bifunctional nature of 2-(2-bromoethyl)benzaldehyde makes it an ideal precursor for generating diverse 1,2-dihydroisoquinoline scaffolds. Its superior N-alkylation kinetics compared to chloro-analogs allow for rapid, one-pot cascade reductive amination/cyclization sequences with a wide variety of primary amines under mild conditions[2].

Development of Solifenacin Analogs and Muscarinic Antagonists

This compound is highly effective for constructing the functionalized fused-ring systems found in muscarinic receptor antagonists. The pre-installed bromide leaving group ensures that intramolecular cyclizations proceed smoothly without requiring harsh thermal conditions that could otherwise racemize adjacent chiral centers in complex drug candidates [2].

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Bromoethyl)benzaldehyde

Dates

Last modified: 08-15-2023

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